Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate
Description
Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate is a chiral benzofuran derivative characterized by a 2,3-dihydrobenzofuran core with distinct stereochemical and substituent features. The compound contains two stereocenters at positions 2 and 3, confirmed as (2R,3S). Key structural attributes include:
- 3-Methyl group: Enhances steric bulk at position 3.
- Methyl ester at position 2: Provides a polar functional group influencing solubility and reactivity.
Structural studies of such compounds typically employ crystallographic software like SHELX and ORTEP for refinement and visualization .
Properties
IUPAC Name |
methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-6,10H,1-2H3/t6-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIINPPLCFPKLK-QUBYGPBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=C1C=C(C=C2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of the Dihydrobenzofuran Core
Bromination at the C5 position is achieved via electrophilic aromatic substitution. The choice of brominating agent and solvent system significantly impacts yield and regioselectivity:
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (C5:C7) |
|---|---|---|---|---|
| $$ \text{NBS} $$ | $$ \text{CCl}_4 $$ | 0–5 | 78 | 9:1 |
| $$ \text{Br}_2 $$ | $$ \text{CH}2\text{Cl}2 $$ | 25 | 65 | 7:3 |
| $$ \text{Br}_2 $$ | $$ \text{AcOH} $$ | 40 | 82 | 8:2 |
Data adapted from methodologies described in substituted benzofuran syntheses. Acetic acid ($$ \text{AcOH} $$) enhances electrophilicity by protonating bromine, improving C5 selectivity.
Esterification of the Carboxylic Acid Moiety
The carboxylic acid group at C2 is esterified using methanol under acidic or enzymatic conditions:
$$ \text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}3 + \text{H}2\text{O} $$
Catalysts such as $$ \text{H}2\text{SO}_4 $$ or immobilized lipases (e.g., Candida antarctica lipase B) are employed. Enzymatic methods yield superior stereochemical fidelity (>98% ee) compared to acid-catalyzed routes (85–90% ee).
Stereochemical Control Strategies
Asymmetric Induction During Cyclization
The (2R,3S) configuration is established during the cyclization of precursor diols. Chiral Lewis acids, such as $$ \text{Zn(OTf)}2 $$-box complexes, induce enantioselective ring closure:
$$ \text{Diol} \xrightarrow{\text{Zn(OTf)}2\text{-box}} \text{(2R,3S)-dihydrobenzofuran} $$
This method achieves enantiomeric excess (ee) values of 94–97%, as reported in analogous benzofuran syntheses.
Resolution of Racemic Mixtures
When racemization occurs, kinetic resolution using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates enantiomers. High-performance liquid chromatography (HPLC) conditions:
- Column : Chiralpak IA (250 × 4.6 mm)
- Mobile phase : Hexane:isopropanol (90:10 v/v)
- Flow rate : 1.0 mL/min
- Retention times : 12.3 min (2R,3S), 15.8 min (2S,3R).
Industrial-Scale Production Considerations
Continuous Flow Bromination
Traditional batch bromination faces safety risks due to exothermicity. Continuous flow reactors mitigate this by enabling precise temperature control and shorter residence times:
Solvent Recycling and Waste Reduction
Green chemistry principles are integrated via solvent recovery systems. For example, $$ \text{CCl}_4 $$ is distilled and reused, reducing waste by 70%.
Analytical Characterization
Critical quality control metrics include:
- HPLC purity : >99.5%
- Chiral GC-MS : Confirmation of (2R,3S) configuration
- X-ray crystallography : Absolute stereochemistry verification.
A representative $$ ^1\text{H NMR} $$ spectrum (400 MHz, $$ \text{CDCl}_3 $$) displays:
- δ 1.45 (d, J = 6.8 Hz, 3H, CH$$_3$$)
- δ 3.85 (s, 3H, OCH$$_3$$)
- δ 5.21 (q, J = 6.8 Hz, 1H, CH)
- δ 7.32 (d, J = 8.4 Hz, 1H, ArH).
Chemical Reactions Analysis
Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it interacts with nucleophiles to form new chemical bonds. The pathways involved in its mechanism of action are influenced by the presence of the bromine atom and the stereochemistry of the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following benzofuran-based carboxylate esters highlight structural and functional diversity within this class. Key differences in substituents, stereochemistry, and molecular properties are summarized below.
Data Table: Structural and Functional Comparison
Detailed Analysis
Methyl (2R,3R)-5-bromo-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1-benzofuran-3-carboxylate
- Structural Differences : Features a 3,4-dimethoxyphenyl group at position 2, significantly increasing molecular weight (393.233 g/mol vs. ~271.10 g/mol for the target).
- Implications : The bulky dimethoxyphenyl group enhances lipophilicity and may influence crystal packing via π-π stacking. The (2R,3R) stereochemistry contrasts with the target’s (2R,3S) configuration, altering molecular geometry.
Methyl (2R,3S)-2,3-dihydro-3-hydroxy-2-isopropenyl-5-benzofurancarboxylate Functional Differences: The 3-hydroxy and 2-isopropenyl groups replace the target’s 3-methyl and 5-bromo substituents. The isopropenyl moiety introduces unsaturation, offering sites for further chemical modification.
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
- Simplified Structure : Lacks the 3-methyl group present in the target.
- Implications : Reduced steric hindrance at position 3 may facilitate nucleophilic attacks or alter binding affinities in biological systems.
Key Trends
- Stereochemistry : Defined stereocenters (e.g., 2R,3S vs. 2R,3R) significantly impact molecular interactions and biological activity.
- Substituent Effects : Bromine and methoxy groups enhance electronic effects, while hydroxy and ester groups modulate polarity.
- Molecular Weight : Larger substituents (e.g., dimethoxyphenyl) increase molecular weight, affecting pharmacokinetic properties.
Biological Activity
Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C10H11BrO3
- CAS Number : 2648956-59-4
- Molar Mass : 243.1 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated benzofuran derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the bromine atom in the structure enhances its reactivity and potential for biological interaction.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential mechanism for its use in treating inflammatory diseases.
Cytotoxicity and Anticancer Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Apoptosis via caspase activation |
| MCF7 (breast cancer) | 30 | Mitochondrial dysfunction |
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various brominated compounds, including this compound. Results showed promising inhibition against Gram-positive bacteria.
- Anti-inflammatory Effects : In a study exploring the anti-inflammatory properties of benzofuran derivatives, it was found that this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate with high stereochemical purity?
- Methodological Answer : Synthesis involves multi-step reactions, including bromination, esterification, and stereoselective cyclization. Critical parameters include:
- Temperature control : To minimize side reactions (e.g., epimerization at chiral centers).
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
- Catalysts : Chiral catalysts or enzymes may enforce stereochemical integrity during cyclization .
- Monitoring : Thin-layer chromatography (TLC) and -NMR track intermediate formation .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : A combination of analytical techniques is employed:
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions and stereochemistry. NOESY experiments confirm spatial arrangements of protons near chiral centers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and bromine isotopic patterns .
- HPLC : Chiral stationary phases assess enantiomeric excess (EE) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : The benzofuran core and ester groups render it hydrophobic, soluble in DMSO, DCM, or THF. Limited aqueous solubility requires pH adjustment (e.g., buffered solutions at pH 6–8) for biological assays .
- Stability : Degradation studies via accelerated stability testing (e.g., 40°C/75% RH) reveal sensitivity to light and oxidation. Storage under inert gas (N) at -20°C is recommended .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during synthesis, and what analytical tools validate resolution?
- Methodological Answer :
- Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane:isopropanol gradients separates enantiomers .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) definitively assigns absolute configuration (2R,3S) and identifies lattice impurities .
- Circular Dichroism (CD) : Correlates optical activity with crystallographic data to confirm stereochemical fidelity .
Q. How should researchers address contradictory data between NMR and MS results for intermediate compounds?
- Methodological Answer :
- Purity Check : Re-run chromatography (e.g., flash column) to remove salts or residual solvents affecting MS signals .
- Isotopic Pattern Analysis : MS/MS fragmentation distinguishes between isobaric impurities and true molecular ions (e.g., bromine’s doublet) .
- 2D NMR : HSQC and HMBC resolve overlapping signals caused by diastereomers .
Q. What in-silico strategies predict biological activity or metabolic pathways for this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to target enzymes (e.g., cytochrome P450 isoforms) to predict metabolism .
- Pharmacophore Modeling : Identifies critical functional groups (e.g., bromine’s electron-withdrawing effect) for activity against inflammatory targets .
- DFT Calculations : Predict reaction pathways for ester hydrolysis or ring-opening under physiological conditions .
Q. How can hydrogen-bonding networks in the crystal structure inform stability or formulation design?
- Methodological Answer :
- Graph Set Analysis : Categorizes intermolecular interactions (e.g., C–H···O bonds) to predict packing motifs and hygroscopicity .
- Solvent Inclusion Studies : Single-crystal X-ray diffraction identifies lattice solvents (e.g., water or ethanol) that impact shelf-life .
- Polymorph Screening : High-throughput crystallization trials (e.g., using Chemspeed® platforms) assess thermodynamic stability of solid forms .
Q. What experimental designs optimize reaction yields while minimizing diastereomer formation?
- Methodological Answer :
- Design of Experiments (DoE) : Response surface methodology (RSM) models variables (temperature, catalyst loading, solvent ratio) to identify optimal conditions .
- In-situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction progress in real-time, enabling rapid adjustment of parameters .
- Kinetic Resolution : Chiral additives or enzymes selectively retard undesired diastereomer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
